5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One effective method involves the use of substituted 4-chlorothieno[2,3-d]pyrimidines as starting materials. The reaction conditions often include the use of palladium-catalyzed carbonylation reactions, which yield the desired thienopyrimidine derivatives in good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of scalable synthetic routes involving palladium-catalyzed reactions and other efficient catalytic processes is likely to be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thienopyrimidine derivatives, and substituted phenyl derivatives.
Scientific Research Applications
5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for biological studies.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and inflammation. The compound’s interaction with these targets leads to the modulation of cellular processes, including apoptosis and inhibition of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition activities.
Triazolo[1,5-c]pyrimidine: Exhibits similar biological activities, including enzyme inhibition and anticancer properties.
Thiazolo[4,5-b]pyridine: Another heterocyclic compound with potential antimicrobial and anticancer activities.
Uniqueness
5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific thienopyrimidine core structure, which imparts distinct biological activities
Properties
IUPAC Name |
5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c1-7-10(8-2-4-9(14)5-3-8)11-12(17)15-6-16-13(11)18-7/h2-6H,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIQBTGANJMDPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CNC2=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324058 | |
Record name | 5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641339 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
379241-59-5 | |
Record name | 5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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